molecular formula C6H7F3O4 B1600917 3-(trifluoromethyl)pentanedioic Acid CAS No. 4162-55-4

3-(trifluoromethyl)pentanedioic Acid

Cat. No. B1600917
Key on ui cas rn: 4162-55-4
M. Wt: 200.11 g/mol
InChI Key: DBOSNGJVSPCAKD-UHFFFAOYSA-N
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Patent
US05393735

Procedure details

To 115 mg (5 mmol) of sodium metal (cut into small pieces and washed with hexanes) in 5 ml of THF was added a solution of diethyl malonate (800 mg, 5 mmol) in 10 ml THF. The mixture was stirred at room temperature until all of the sodium metal was consumed (2-3 hours). A catalytic amount of tetrabutylammonium bromide was added, followed by a THF solution (10 ml) of ethyl 4,4,4-trifluorocrotonate (0.84 g, 5 mmol). This mixture was-warmed to 40° C. and stirred for 17 hours. After cooling to 10° C., glacial acetic acid (300 mg, 5 mmol) was added and the THF was removed in vacuo. The resulting residue was treated with a solution of 87.3% KOH (1.28 g, 20 mmol) in 10 ml water and refluxed for 4.5 hours. After cooling to 10° C., 2.5 ml (26 mmol) of conc. HCl was added dropwise via pipette and the mixture was again heated to reflux until CO2 evolution had ceased (ca. 1 hour). The solution was cooled to 15° C. and extracted with Et2O (3×10 ml). The combined organic phases were dried over Na2SO4 , filtered and concentrated in vacuo to afford 3-(trifluoromethyl)glutaric acid as a white solid in 95% yield (m.p. 100°-100.5° C.).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.84 g
Type
reactant
Reaction Step Four
Quantity
300 mg
Type
reactant
Reaction Step Five
Name
Quantity
1.28 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Na].C(OCC)(=O)[CH2:3][C:4]([O:6]CC)=[O:5].[F:13][C:14]([F:23])([F:22])/[CH:15]=[CH:16]/[C:17]([O:19]CC)=[O:18].C(O)(=O)C.[OH-].[K+].Cl.C(=O)=O>C1COCC1.O>[F:23][C:14]([F:13])([F:22])[CH:15]([CH2:16][C:17]([OH:19])=[O:18])[CH2:3][C:4]([OH:6])=[O:5] |f:4.5,^1:0|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
115 mg
Type
reactant
Smiles
[Na]
Name
Quantity
800 mg
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0.84 g
Type
reactant
Smiles
FC(/C=C/C(=O)OCC)(F)F
Step Five
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
1.28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed (2-3 hours)
Duration
2.5 (± 0.5) h
ADDITION
Type
ADDITION
Details
A catalytic amount of tetrabutylammonium bromide was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
CUSTOM
Type
CUSTOM
Details
the THF was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated
CUSTOM
Type
CUSTOM
Details
(ca. 1 hour)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 15° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC(C(CC(=O)O)CC(=O)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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